3-(2-aminoethoxy)benzoic acid hydrochloride
Description
Properties
CAS No. |
1051369-32-4 |
|---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Innovations in Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For the synthesis of 3-(2-aminoethoxy)benzoic acid hydrochloride, innovations focus on catalytic methods and advanced process technologies like flow chemistry to reduce waste, energy consumption, and the use of hazardous materials. organic-chemistry.org
While the Williamson ether synthesis is robust, it is a stoichiometric process that generates salt byproducts. rsc.org Catalytic approaches aim to improve the atom economy and mildness of the reaction.
Phase-Transfer Catalysis (PTC): For the O-alkylation step, phase-transfer catalysts can be highly effective. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. This can enable the use of greener solvents, lower reaction temperatures, and reduce the amount of base required. researchgate.net
Transition-Metal Catalysis: Although less common for this specific transformation, research into copper- or palladium-catalyzed C-O cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig etherifications) offers an alternative to the classical SN2 approach. These methods can sometimes tolerate a wider range of functional groups, potentially reducing the need for protection/deprotection steps, though they require careful optimization to be cost-effective.
Heterogeneous Catalysts: The use of polymer-supported catalysts or bases can simplify product purification. researchgate.net For instance, a polymer-supported base could be used in the etherification step and then removed by simple filtration, eliminating the need for aqueous workups.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. acs.org
Potential Applications in the Synthesis:
Esterification/Etherification: Both the initial esterification of 3-hydroxybenzoic acid and the subsequent etherification can be performed in heated flow reactors. This allows for precise control over temperature and residence time, often leading to higher yields and shorter reaction times compared to batch methods. acs.org
Deprotection and Salt Formation: The final deprotection and salt formation step is well-suited for a flow process. A stream of the protected intermediate can be mixed with a stream of aqueous HCl in a reactor coil. The precise mixing and heat exchange can be controlled, and the product can be collected continuously, potentially with in-line purification or crystallization modules. uc.pt
The move towards continuous processing enhances safety by minimizing the volume of hazardous reagents at any given time and improves reproducibility and scalability. rsc.org
| Parameter | Batch Processing | Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent; high surface area-to-volume ratio allows for precise temperature control. acs.org |
| Mass Transfer | Dependent on stirring efficiency; can be poor in multiphasic systems. | Enhanced due to small channel dimensions and efficient mixing. acs.org |
| Safety | Larger volumes of reactants and solvents present higher risks. | Small reactor volumes minimize risk; safer for highly exothermic or hazardous reactions. rsc.org |
| Scalability | Often requires re-optimization of conditions ("scale-up issues"). | Scalable by running the system for longer periods ("scaling-out") or using parallel reactors. |
| Reaction Time | Typically longer, including heating and cooling cycles. | Often significantly shorter due to higher temperatures and efficient transfer. rsc.org |
Derivatization and Functionalization Strategies
The presence of two distinct reactive centers—the carboxyl group on the benzene (B151609) ring and the terminal amino group on the ethoxy side chain—necessitates careful strategic planning for selective modification. Often, the transformation of one group requires the temporary protection of the other to prevent unwanted side reactions. organic-chemistry.org For instance, the amino group is commonly protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group to allow for selective reactions at the carboxylic acid. broadpharm.com Conversely, converting the carboxylic acid to an ester can protect it while modifications are made to the amino group. organic-chemistry.orgsynarchive.com This approach, known as an orthogonal protecting group strategy, enables the specific and high-yield synthesis of complex derivatives. wikipedia.org
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably for the formation of esters and amides.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. This is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions. While direct esterification is common, activation of the carboxylic acid can lead to milder reaction conditions and improved yields. researchgate.net
Amide Bond Formation: The synthesis of amides from the carboxylic acid group is a cornerstone of medicinal chemistry. luxembourg-bio.com This transformation is typically not achieved by the direct reaction of the carboxylic acid with an amine, as the amine's basicity leads to the formation of an unreactive carboxylate salt. nih.gov Instead, coupling reagents are employed to "activate" the carboxylic acid.
The most prevalent method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.comnih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate. To enhance efficiency, prevent side reactions, and reduce the risk of racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently included. luxembourg-bio.comresearchgate.net These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to yield the desired amide. researchgate.netresearchgate.net The EDC/HOBt coupling strategy is particularly effective and widely adopted due to the formation of water-soluble byproducts that simplify purification. researchgate.netresearchgate.net
| Coupling Reagent/Additive | Abbreviation | Primary Function |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activates carboxylic acid to form an O-acylisourea intermediate. |
| Dicyclohexylcarbodiimide | DCC | Activates carboxylic acid; byproduct (DCU) is insoluble. |
| 1-Hydroxybenzotriazole | HOBt | Additive used with carbodiimides to increase reaction rates, reduce side reactions, and suppress racemization. researchgate.net |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium-based coupling agent that forms a reactive HOBt ester. |
| 4-Dimethylaminopyridine | DMAP | Used as a catalyst, particularly in esterifications and acylations. nih.gov |
Chemical Transformations at the Aminoethoxy Side Chain
The primary amino group on the ethoxy side chain offers a rich platform for functionalization, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures. Selective modification of this group typically requires the carboxylic acid to be in a protected form, such as a methyl or benzyl ester. organic-chemistry.orgsynarchive.com
N-Acylation: The reaction of the primary amine with an acylating agent, such as an acid chloride or acid anhydride, is a straightforward method to form a stable amide linkage. google.commdpi.com This N-acylation is a common strategy in drug discovery to modify the properties of a lead compound. googleapis.com The reaction conditions can often be controlled to favor selective N-acylation over O-acylation in molecules with unprotected hydroxyl groups. google.com Enzymatic methods for N-acylation are also emerging as a greener alternative to traditional chemical processes. nih.gov
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through reaction with alkyl halides. This reaction can proceed sequentially to yield secondary and tertiary amines, and ultimately quaternary ammonium salts.
Reductive Amination: A powerful method for forming C-N bonds, reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly versatile and avoids the over-alkylation issues that can be associated with direct N-alkylation using alkyl halides.
| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst | Ester |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., EDC, HATU), Additive (e.g., HOBt) | Amide |
| Amino Group | N-Acylation | Acid Chloride, Acid Anhydride | Amide |
| Amino Group | N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Amino Group | Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms Involving the Carboxylic Acid Group
The carboxylic acid group (-COOH) on the benzene (B151609) ring is a primary site for reactions such as esterification and amide bond formation. These transformations are fundamental in organic synthesis for creating new linkages and functional groups.
Fischer-Speier Esterification: In the presence of an alcohol and a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), the carboxylic acid group can undergo Fischer-Speier esterification to form an ester. The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution.
The reaction proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Alcohol: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.
The equilibrium nature of this reaction means that high yields are typically achieved by using a large excess of the alcohol or by removing water as it is formed.
Amide Bond Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. Due to the basicity of the amine reactant, direct reaction with the carboxylic acid typically results in an acid-base salt formation. Therefore, the carboxylic acid must first be "activated". Common methods include:
Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This acyl chloride then readily reacts with an amine to form the amide bond, with the elimination of HCl.
Use of Coupling Reagents: A more direct method involves the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or a similar activated intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.
| Reaction Type | Reagents | Key Intermediate |
| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Protonated Tetrahedral Intermediate |
| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (e.g., R-NH₂) | Acyl Chloride |
| Amide Formation (Coupling) | Amine (e.g., R-NH₂), EDC, HOBt | Activated O-acylisourea Ester |
Reactivity Profile of the Aminoethoxy Substituent
The aminoethoxy substituent contains a primary aliphatic amine (-NH₂) at the terminus of an ethoxy chain. In the hydrochloride salt form, this amine is protonated as an ammonium (B1175870) group (-NH₃⁺). The reactivity of this group is highly dependent on the pH of the reaction medium.
To act as a nucleophile, the primary amine must be in its free, deprotonated form. This can be achieved by adding a base to the reaction mixture to neutralize the hydrochloride salt. Once deprotonated, the primary amine exhibits typical nucleophilic reactivity:
N-Alkylation: The primary amine can react with alkyl halides in an Sₙ2 reaction to form secondary amines. The reaction involves the lone pair of the nitrogen atom attacking the electrophilic carbon of the alkyl halide. This process can potentially continue to form tertiary amines and even quaternary ammonium salts if multiple equivalents of the alkylating agent are used.
Acylation: The free amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. This is a common reaction for protecting the amino group or for linking the molecule to other structures.
Reaction with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The pH must be carefully controlled; if the solution is too acidic, the amine will be fully protonated and non-nucleophilic, and if it's too basic, there won't be enough acid to catalyze the dehydration step.
Participation in Coupling and Condensation Reactions in Complex Molecule Synthesis
The bifunctional nature of 3-(2-aminoethoxy)benzoic acid makes it an excellent candidate for use as a "linker" or "spacer" molecule in the synthesis of more complex chemical structures, including in solid-phase synthesis. Its two distinct functional groups allow for orthogonal chemical modifications, where one group can be reacted while the other is protected or remains inert, and vice-versa.
For instance, in solid-phase peptide synthesis (SPPS), a molecule like this can be used as a scaffold. The carboxylic acid can be anchored to a solid support resin, leaving the primary amine free for further elaboration. Alternatively, the amine can be protected, and the carboxylic acid can be coupled with an amino acid or peptide chain. After the desired modifications, the linker can be cleaved from the resin if a suitable cleavable linkage was employed.
This molecule can also participate in intramolecular or intermolecular condensation reactions to form heterocyclic compounds. For example, if the carboxylic acid is converted to an ester, the primary amine could potentially cyclize onto the ester carbonyl under certain conditions to form a lactam, although this would likely require activation and favorable ring size formation. More commonly, it would be used to link two different molecules, for example, by first forming an amide bond via its carboxylic acid with one molecule, and then forming a second amide or an imine via its amino group with another molecule.
Acid-Base Equilibria and Protonation State Influence on Reactivity in Research Systems
The reactivity of 3-(2-aminoethoxy)benzoic acid hydrochloride is intrinsically linked to its acid-base properties and the pH of the surrounding medium. The molecule has two ionizable groups: the carboxylic acid and the primary ammonium group.
Carboxylic Acid pKa: The pKa of a benzoic acid is approximately 4.2. The electron-donating nature of the aminoethoxy group at the meta position would have a minor effect on this value. Based on data for 3-aminobenzoic acid, the pKa of the carboxylic acid group can be estimated to be around 4.78. oup.com
Ammonium pKa: The pKa of a primary alkyl ammonium ion is typically around 9-10.
The protonation state of each functional group is determined by the relationship between the solution's pH and the group's pKa, as described by the Henderson-Hasselbalch equation.
At low pH (e.g., pH < 2): Both the carboxylic acid and the amino group will be fully protonated. The molecule will exist as a cation with the structure 3-(2-ammonioethoxy)benzoic acid. In this state, the amine is not nucleophilic, and the carboxylic acid is in its neutral form.
At intermediate pH (e.g., pH ~ 7): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), while the amino group will remain protonated as the ammonium ion (-NH₃⁺). In this pH range, the molecule exists as a zwitterion, with no net charge.
At high pH (e.g., pH > 11): Both the carboxylic acid and the ammonium group will be deprotonated. The molecule will exist as an anion, with a free amine (-NH₂) and a carboxylate group (-COO⁻). In this state, the amine is a potent nucleophile.
This pH-dependent behavior is critical for controlling its reactivity. For reactions where the amine is intended to act as a nucleophile (e.g., N-alkylation, acylation), the reaction must be carried out under basic conditions (pH > pKa of the ammonium group) or in the presence of a non-nucleophilic base to deprotonate the ammonium salt. Conversely, for reactions involving the carboxylic acid, such as Fischer esterification, acidic conditions are required. Under these acidic conditions, the amine will be protonated and thus protected from participating in side reactions. This inherent pH-based protection mechanism is a valuable tool in synthetic chemistry.
| pH Range | Predominant Species | Carboxylic Acid State | Amino Group State | Net Charge | Amino Group Reactivity |
| < 2 | Cationic | -COOH (protonated) | -NH₃⁺ (protonated) | +1 | Non-nucleophilic |
| 3 - 8 | Zwitterionic | -COO⁻ (deprotonated) | -NH₃⁺ (protonated) | 0 | Non-nucleophilic |
| > 10 | Anionic | -COO⁻ (deprotonated) | -NH₂ (deprotonated) | -1 | Nucleophilic |
Sophisticated Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the carbon and proton framework can be assembled.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-(2-aminoethoxy)benzoic acid hydrochloride is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The presence of the hydrochloride salt of the amine group would likely result in broad signals for the exchangeable amine and carboxylic acid protons. The aromatic region is expected to show a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The ethoxy side chain protons would appear as triplets in the aliphatic region of the spectrum.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular asymmetry, nine distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (highest ppm value). The aromatic carbons would appear in the typical range of 115-160 ppm, while the two aliphatic carbons of the ethoxy group would be found at a much higher field (lower ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on spectroscopic principles and data from analogous compounds.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | - | - | ~132 |
| 2 | ~7.8 (s) | Singlet | ~123 |
| 3 | - | - | ~158 |
| 4 | ~7.6 (d) | Doublet | ~130 |
| 5 | ~7.4 (t) | Triplet | ~124 |
| 6 | ~7.3 (d) | Doublet | ~118 |
| 7 (C=O) | - | - | ~168 |
| 8 (-O-CH₂) | ~4.3 (t) | Triplet | ~66 |
| 9 (-CH₂-N) | ~3.4 (t) | Triplet | ~39 |
| -COOH | ~13.0 (br s) | Broad Singlet | - |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). Multiplicity: s = singlet, d = doublet, t = triplet, br s = broad singlet.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, a key correlation would be observed between the two methylene (B1212753) groups of the ethoxy side chain (H-8 and H-9), confirming their adjacent relationship. Correlations would also be expected between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals for H-8 and H-9 to their corresponding carbon signals, C-8 and C-9, as well as each aromatic proton to its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (two- or three-bond) correlations between protons and carbons. This allows for the connection of different molecular fragments. Key expected correlations include:
A three-bond correlation from the H-8 methylene protons to the aromatic carbon C-3, confirming the ether linkage to the ring.
Correlations from aromatic protons (H-2 and H-6) to the carboxylic carbon (C-7), confirming its position on the ring.
A two-bond correlation from the H-9 methylene protons to the ether-linked carbon C-8.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in structural elucidation through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound with high confidence. For the protonated molecule of 3-(2-aminoethoxy)benzoic acid [C₉H₁₂NO₃]⁺ (the free base cation), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value would confirm the elemental composition, a critical piece of data for structural validation.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Species | Calculated m/z |
|---|
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. The fragmentation of the protonated 3-(2-aminoethoxy)benzoic acid is expected to proceed through several key pathways.
Table 3: Predicted MS/MS Fragmentation Pattern for Precursor Ion [M+H]⁺ = m/z 182.08
| Product Ion m/z | Proposed Lost Fragment | Proposed Fragment Structure/Name |
|---|---|---|
| 165.05 | NH₃ | Ion resulting from loss of ammonia |
| 137.06 | C₂H₄N (Aziridine) | 3-Hydroxybenzoic acid cation |
| 121.03 | H₂O + CO + C₂H₄ | Ion resulting from decarboxylation and side-chain cleavage |
Note: Fragmentation pathways are predictive and would require experimental verification.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. The absorption of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint".
The FT-IR and Raman spectra for this compound would be expected to show characteristic bands confirming the presence of its key functional groups.
Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. A strong, sharp C=O stretching absorption is expected around 1700-1725 cm⁻¹.
Amine Hydrochloride: The -NH₃⁺ group would exhibit N-H stretching vibrations in the region of 2800-3100 cm⁻¹, which may be superimposed on the broad O-H stretch. N-H bending vibrations would appear around 1500-1600 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the benzene ring typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands between 690 and 900 cm⁻¹ can provide information about the substitution pattern.
Ether Linkage: A characteristic C-O-C stretching band is expected in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether.
Table 4: Predicted Major Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| 3100 - 2800 | N-H stretch | Amine Hydrochloride |
| > 3000 | C-H stretch | Aromatic |
| < 3000 | C-H stretch | Aliphatic (CH₂) |
| 1725 - 1700 | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1600 - 1500 | N-H bend | Amine Hydrochloride |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
A comprehensive understanding of the three-dimensional arrangement of this compound in the solid state would be achieved through single-crystal X-ray diffraction analysis. This powerful technique would provide precise atomic coordinates, allowing for the elucidation of bond lengths, bond angles, and torsional angles within the molecule.
The resulting crystal structure would be crucial for identifying and characterizing the network of intermolecular interactions that govern the crystal packing. Key interactions expected to be of significance include hydrogen bonding involving the ammonium (B1175870), ethoxy, and carboxylic acid functional groups, as well as potential π-π stacking interactions between the benzene rings. A detailed analysis of these non-covalent forces is fundamental to understanding the compound's physical properties, such as its melting point, solubility, and polymorphism.
A representative data table for such an analysis would typically include the following parameters:
| Crystallographic Parameter | Value |
| Empirical Formula | C9H12ClNO3 |
| Formula Weight | 217.65 |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P21/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
| Absorption Coefficient (mm⁻¹) | [Value] |
| F(000) | [Value] |
| Crystal Size (mm³) | [Value] |
| Theta range for data collection (°) | [Value] |
| Index ranges | [Value] |
| Reflections collected | [Value] |
| Independent reflections | [Value] |
| Completeness to theta = [Value]° | [Value] % |
| Refinement method | [e.g., Full-matrix least-squares on F²] |
| Data / restraints / parameters | [Value] / [Value] / [Value] |
| Goodness-of-fit on F² | [Value] |
| Final R indices [I>2sigma(I)] | R1 = [Value], wR2 = [Value] |
| R indices (all data) | R1 = [Value], wR2 = [Value] |
| Largest diff. peak and hole (e.Å⁻³) | [Value] and [Value] |
Note: The values in this table are placeholders and would be populated with experimental data upon successful crystallographic analysis.
Chiroptical Spectroscopic Techniques (if applicable to chiral derivatives)
Should chiral derivatives of 3-(2-aminoethoxy)benzoic acid be synthesized, chiroptical spectroscopic techniques would be indispensable for characterizing their stereochemical properties. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) provide information about the absolute configuration and conformational preferences of chiral molecules in solution.
CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum, with its characteristic positive and negative Cotton effects, serves as a sensitive probe of the chiral environment within a molecule. This data is invaluable for confirming the enantiomeric purity and assigning the absolute configuration of newly synthesized chiral compounds, often through comparison with theoretical calculations.
An illustrative data table for chiroptical analysis might include:
| Derivative | Solvent | Concentration (M) | λmax (nm) | Δε (M⁻¹cm⁻¹) |
| [e.g., (R)-derivative] | [e.g., Methanol] | [Value] | [Value] | [Value] |
| [e.g., (S)-derivative] | [e.g., Methanol] | [Value] | [Value] | [Value] |
Note: This table represents a hypothetical scenario for chiral derivatives and would be populated with experimental data.
Further research and experimental studies are required to obtain the specific crystallographic and chiroptical data for this compound and its derivatives to fully elaborate on their sophisticated structural and spectroscopic characteristics.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. For derivatives of benzoic acid, DFT methods like B3LYP are commonly used to optimize molecular geometry and calculate various electronic properties.
Studies on substituted benzoic acids reveal that the nature and position of substituents significantly influence the electronic distribution within the aromatic ring and the properties of the carboxyl group. For a molecule like 3-(2-aminoethoxy)benzoic acid, the electron-donating nature of the alkoxy group at the meta position is expected to impact the aromatic system's electron density. DFT calculations on 3-alkoxybenzoic acids have shown that the HOMO and LUMO energy levels are modulated by the alkoxy substituent. Generally, para-substituted alkoxy benzoic acids tend to have lower HOMO and LUMO energy levels compared to their meta-substituted counterparts.
Table 1: Representative Calculated Electronic Properties of Analogous Benzoic Acid Derivatives from DFT Studies
| Compound Analogy | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 3-Methoxybenzoic Acid | DFT/B3LYP | -6.5 | -1.2 | 5.3 | 2.5 |
| 4-Alkoxybenzoic Acid | DFT/B3LYP | -6.8 | -1.5 | 5.3 | 3.1 |
| Benzoic Acid | M06-2X/6-311+G(d,p) | -7.9 | -1.8 | 6.1 | 1.8 |
Note: The data in this table is illustrative and compiled from various computational studies on analogous compounds to provide a general understanding. Actual values for 3-(2-aminoethoxy)benzoic acid hydrochloride would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations provide valuable insights into the conformational flexibility and behavior of molecules in solution. For a molecule with a flexible side chain like 3-(2-aminoethoxy)benzoic acid, MD simulations are crucial for understanding its dynamic nature.
MD simulations of substituted benzoic acids in various solvents have demonstrated that the solvent environment plays a significant role in the self-association behavior of these molecules. ucl.ac.ukacs.org In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers. acs.org However, in polar, protic solvents like water, the solute-solvent interactions would likely dominate, leading to a well-solvated monomeric state for this compound. The charged nature of the hydrochloride salt would further enhance its interaction with polar solvents.
Atomistic simulations of benzoic acid at the aqueous solution/vapor interface have revealed that the orientation of the molecule is dependent on its protonation state. nih.gov Neutral benzoic acid tends to adsorb at the interface with the aromatic ring oriented parallel to the surface. nih.gov In contrast, the deprotonated benzoate form shows a different orientation and a greater tendency to move into the bulk solution. nih.gov This suggests that the charge state of the functional groups in this compound will be a critical determinant of its behavior at interfaces.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling can predict the reactivity of a molecule and suggest plausible reaction pathways. The reactivity of this compound would be influenced by its various functional groups: the carboxylic acid, the ether linkage, the protonated amine, and the aromatic ring.
DFT studies on the reactions of hydroxyl radicals with benzoic acid have shown that the reaction proceeds via the formation of pre-reactive complexes, with addition to the aromatic ring being a major pathway. rsc.org The rate constants for these addition reactions are highest for the deprotonated benzoate form in the aqueous phase. rsc.org For 3-(2-aminoethoxy)benzoic acid, the alkoxy group would act as an ortho-, para-director for electrophilic aromatic substitution, although the meta-position of the substituent would lead to a complex mixture of products.
Computational studies on the antioxidant activity of benzoic acid derivatives have utilized parameters like bond dissociation enthalpies and ionization potentials to predict their radical scavenging capabilities. scielo.org.za The presence of the aminoethoxy group could potentially contribute to the antioxidant properties of the molecule, a hypothesis that could be explored through further computational analysis.
The ether linkage in the side chain could be susceptible to cleavage under certain conditions, a process that could be modeled computationally to determine the reaction barriers and mechanism. Similarly, the reactivity of the protonated amine and the carboxylic acid group in various chemical transformations could be predicted using computational methods.
Ligand-Receptor Interaction Modeling in Non-Clinical Research Contexts
Molecular docking and other ligand-receptor interaction modeling techniques are widely used in non-clinical research to predict the binding affinity and mode of interaction of small molecules with biological macromolecules like proteins. The structural features of this compound, including its aromatic ring, flexible side chain, and hydrogen bonding capabilities, make it a candidate for such in silico studies.
Docking studies on various benzoic acid derivatives have demonstrated their potential to interact with a wide range of protein targets. For instance, sulfamoyl benzoic acid analogues have been designed and computationally docked into the ligand-binding pocket of the LPA2 receptor, leading to the development of specific agonists. acs.orgnih.gov Similarly, substituted benzoic acids have been investigated as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, with molecular docking used to understand the structure-activity relationships. nih.gov
In the context of this compound, molecular docking could be employed to explore its potential interactions with various enzymes or receptors. The benzoic acid moiety could form key interactions, such as hydrogen bonds with arginine or other polar residues in a binding site, a common interaction motif for carboxylate-containing ligands. The flexible aminoethoxy side chain could explore different sub-pockets of a binding site, potentially contributing to both affinity and selectivity.
Table 2: Examples of Protein Targets for Benzoic Acid Analogs in Molecular Docking Studies
| Protein Target | Therapeutic Area (Non-Clinical) | Key Interactions Observed in Silico |
| Mcl-1 and Bfl-1 | Oncology | Hydrophobic interactions and hydrogen bonding with key residues. nih.gov |
| LPA2 Receptor | Inflammatory Diseases | Interaction with the ligand-binding pocket. acs.orgnih.gov |
| SARS-CoV-2 Main Protease | Virology | Hydrogen bonding with active site residues. nih.gov |
| Mitogen-activated protein kinase (MAPK) | Oncology | Inhibition of the protein. ijpbs.com |
| Bovine Serum Albumin (BSA) | General Drug Binding | Correlation of binding constants with electronic properties. nih.gov |
This table provides examples of how benzoic acid derivatives have been studied in non-clinical contexts using computational methods and does not imply any known activity for this compound.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Building Block in the Synthesis of Pharmaceutical Precursors
3-(2-aminoethoxy)benzoic acid hydrochloride is a bifunctional molecule that holds potential as a versatile building block in the synthesis of pharmaceutical precursors. Its structure, featuring a primary amine, a carboxylic acid, and an ether linkage on a benzene (B151609) ring, allows for a variety of chemical modifications. The primary amino group can readily undergo reactions such as acylation, alkylation, and arylation, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. This dual reactivity makes it a valuable scaffold for constructing more complex molecules.
In medicinal chemistry, aminobenzoic acid derivatives are recognized as important structural motifs in a wide range of therapeutic agents. The presence of both an acidic and a basic functional group in this compound allows for the systematic modification of its physicochemical properties, such as solubility and lipophilicity, which are critical for drug design and development.
While specific examples of active pharmaceutical ingredients (APIs) derived directly from this compound are not extensively documented in publicly available literature, its structural components are present in various biologically active compounds. The aminoethoxy side chain can influence the pharmacokinetic profile of a molecule, potentially improving its absorption and distribution. The benzoic acid moiety provides a rigid core that can be functionalized to interact with biological targets. The hydrochloride salt form of the compound enhances its water solubility, which is an advantageous property for a starting material in many synthetic procedures.
Utilization in the Development of Functional Organic Materials
The unique chemical structure of this compound makes it a candidate for the development of novel functional organic materials. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the amino and carboxylic acid groups offer sites for polymerization and crosslinking.
One area of potential application is in the synthesis of specialty polymers. The bifunctional nature of the molecule allows it to act as a monomer in condensation polymerization reactions. For example, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the carboxylic acid can react with diamines to produce similar polymers. The resulting materials could exhibit interesting thermal and mechanical properties due to the presence of the aromatic and ether functionalities in the polymer backbone.
Furthermore, the amino and carboxyl groups can be used to modify the surfaces of other materials. For instance, it could be grafted onto polymer surfaces to introduce specific functionalities, thereby altering surface properties such as hydrophilicity, adhesion, or biocompatibility.
In the field of metal-organic frameworks (MOFs), benzoic acid derivatives are commonly used as organic linkers to construct porous crystalline materials. The carboxylic acid group of 3-(2-aminoethoxy)benzoic acid could coordinate with metal ions, while the amino group could be post-synthetically modified to introduce further functionality within the pores of the MOF. Such materials could have applications in gas storage, separation, and catalysis.
Application in Bioconjugation Chemistry as a Linker or Probe
Molecules that possess both an amine and a carboxylic acid are valuable as linkers in bioconjugation chemistry. This compound fits this description, presenting the potential for use as a heterobifunctional crosslinker. The amino group can be coupled to a biomolecule (e.g., a protein or peptide) through various chemistries, while the carboxylic acid can be activated to react with another molecule.
The defined length and relative rigidity of the molecule, owing to the benzene ring, can provide spatial control when linking two entities. The ether linkage within the side chain adds a degree of flexibility.
Another potential application in this field is in the development of fluorescent probes. While the parent molecule itself is not inherently fluorescent, the amino group provides a reactive handle for the attachment of a fluorophore. The carboxylic acid could then be used to attach this fluorescent tag to a target molecule. Such probes are instrumental in various biological assays and imaging techniques. The specific substitution pattern on the benzene ring could also be exploited to modulate the photophysical properties of an attached fluorophore.
Use in Supramolecular Chemistry and Host-Guest Interactions
The structural features of this compound lend themselves to investigations in supramolecular chemistry. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of self-assembling systems. For instance, carboxylic acids are well-known to form dimeric structures through hydrogen bonding.
The aromatic ring can engage in π-π stacking interactions, which also play a significant role in the organization of molecules in the solid state and in solution. The presence of both a hydrogen bond donor (the ammonium (B1175870) group) and acceptors (the ether and carbonyl oxygens), as well as an aromatic surface, makes it an interesting candidate for studies in molecular recognition and host-guest chemistry.
Lack of Publicly Available Research for this compound in Specified Biochemical Applications
Following a comprehensive and targeted search of scientific literature and public databases, it has been determined that there is a notable absence of detailed, published research on the specific applications of the chemical compound This compound as outlined in the requested article structure. Extensive searches for this compound, identified by CAS Number 76585-29-0, did not yield specific studies related to its development as a molecular probe, its use in enzyme-substrate analogue or inhibitor design, its role in the synthesis of chemical biology tools and fluorescent labels, or its specific interactions with biomolecules in model systems.
While the searches identified general information and related benzoic acid derivatives used in broader biochemical research, no specific scholarly articles, detailed research findings, or datasets were found for "this compound" that would allow for the creation of a thorough and scientifically accurate article strictly adhering to the requested sections:
Applications in Biochemical and Biological Research Non Clinical Focus
Studies on Interactions with Biomolecules in Model Systems
The compound is available from various chemical suppliers, indicating its potential use as a building block or intermediate in chemical synthesis. However, the specific, non-clinical biochemical and biological research applications requested for this article are not documented in the accessible scientific literature. Consequently, the mandatory inclusion of detailed research findings and data tables for each specified subsection cannot be fulfilled.
Therefore, this article cannot be generated as requested due to the lack of sufficient primary research data on 3-(2-aminoethoxy)benzoic acid hydrochloride for the specified topics.
Advanced Analytical Method Development for Research Samples
Chromatographic Methodologies for Purity Assessment and Separation
Chromatography is a powerful technique for separating and analyzing complex mixtures. For "3-(2-aminoethoxy)benzoic acid hydrochloride," various chromatographic methods can be employed to ensure its purity and to isolate it from related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like "this compound". A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for its routine analysis and quality control.
Method Development: The development of an HPLC method for "this compound" would involve a systematic approach to optimize the separation of the main compound from any potential impurities. Key parameters to be optimized include the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.
A typical starting point would be a C18 column, which is versatile for separating moderately polar compounds. thaiscience.info The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). thaiscience.infoceu.es The pH of the aqueous buffer is a critical parameter due to the presence of both an acidic carboxylic group and a basic amino group in the molecule. Adjusting the pH can significantly impact the retention time and peak shape. researchgate.net For instance, maintaining the pH below the pKa of the carboxylic acid and above the pKa of the amine would result in a cationic species, influencing its interaction with the stationary phase.
A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. ekb.eg Detection is typically performed using a UV detector, with the wavelength selected based on the maximum absorbance of "this compound," likely in the range of 220-300 nm. ceu.esresearchgate.net
Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. ekb.egsemanticscholar.org Validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. thaiscience.info This is often demonstrated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light). ceu.es
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. thaiscience.info This is typically assessed over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. thaiscience.info This is often determined by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). thaiscience.info
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. thaiscience.info
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. thaiscience.info
Table 8.1.1: Illustrative HPLC Method Parameters and Validation Summary for this compound
| Parameter | Value/Result |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Ammonium (B1175870) Acetate Buffer (pH 4.4) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 30 °C |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. uj.edu.pl For "this compound," UPLC can be particularly advantageous for high-throughput screening of research samples and for the separation of closely related impurities.
The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. The enhanced resolution of UPLC can reveal impurities that might co-elute with the main peak in an HPLC separation. This is especially critical in research and development where a comprehensive impurity profile is necessary.
A UPLC method for "this compound," which contains an amino acid-like moiety, could be adapted from established UPLC amino acid analysis solutions. These often involve pre-column derivatization to enhance detection, followed by separation on a specialized UPLC column. lcms.cz However, for purity assessment, a direct analysis without derivatization is often preferred. The faster run times offered by UPLC significantly increase sample throughput, which is beneficial when analyzing a large number of research samples. uj.edu.pl
Table 8.1.2: Comparison of Typical Performance Characteristics of HPLC and UPLC for the Analysis of this compound
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Typical Run Time | 15 - 30 min | 2 - 10 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| System Backpressure | 500 - 3000 psi | 6000 - 15000 psi |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is a non-volatile salt, making it unsuitable for direct GC analysis. However, GC can be employed for its analysis following a derivatization step to convert it into a volatile and thermally stable derivative. nih.gov
Derivatization typically involves reacting the functional groups (carboxylic acid and primary amine) with a suitable agent. For example, the carboxylic acid can be esterified (e.g., with methanol to form a methyl ester), and the amino group can be acylated or silylated. Trimethylsilyl (TMS) derivatives are commonly used to increase the volatility of compounds containing active hydrogens, such as those in carboxylic acids and amines. nist.gov
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., a non-polar or medium-polarity column) depends on the properties of the derivative. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information for impurity identification. nih.gov While GC is less direct than HPLC for this compound, it can be a valuable tool for detecting volatile impurities that may not be amenable to LC analysis.
Electrophoretic Techniques for Characterization
Electrophoresis separates molecules based on their migration in an electric field. uomustansiriyah.edu.iq For a charged molecule like "this compound," electrophoretic techniques can provide valuable information about its purity and physicochemical properties.
Capillary Electrophoresis (CE) is a high-resolution technique that can be used to analyze small ions. uomustansiriyah.edu.iq In CE, the sample is introduced into a narrow capillary filled with an electrolyte buffer. When a high voltage is applied, the components of the sample migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. researchgate.net
For "this compound," which is an amphoteric compound, its charge will be dependent on the pH of the buffer. uomustansiriyah.edu.iq At a low pH, the amino group will be protonated, and the molecule will carry a net positive charge. At a high pH, the carboxylic acid group will be deprotonated, resulting in a net negative charge. At its isoelectric point (pI), the net charge will be zero, and there will be no migration in the electric field. By varying the pH of the buffer, the separation can be optimized. CE can be a powerful complementary technique to HPLC for purity assessment, as its separation mechanism is fundamentally different.
Spectrophotometric and Fluorometric Quantification in Research Matrices
Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective means for the quantification of "this compound" in various research matrices, particularly when a high degree of separation is not required. juniperpublishers.com
Spectrophotometric Quantification: This technique is based on the principle that molecules absorb light at specific wavelengths. juniperpublishers.com A UV-Visible spectrophotometer can be used to measure the absorbance of a solution containing "this compound." According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.
To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for determining the concentration of pure bulk material or for monitoring reaction kinetics in simple matrices where interfering substances are not present. nih.gov
Fluorometric Quantification: Fluorometry is generally more sensitive and selective than spectrophotometry. It involves the measurement of fluorescence emitted by a compound after it absorbs light. If "this compound" is naturally fluorescent or can be derivatized with a fluorescent tag, fluorometry can be used for its quantification at very low concentrations. bmglabtech.com
The process is similar to spectrophotometry, where a calibration curve is generated using standards. The higher sensitivity of fluorometry makes it suitable for quantifying trace amounts of the compound in complex biological or environmental samples. mdpi.com However, the potential for quenching (reduction of fluorescence intensity) by other components in the matrix must be carefully evaluated.
Table 8.3: Illustrative Spectrophotometric Data for Quantification of this compound
| Concentration (µg/mL) | Absorbance at λmax (245 nm) |
|---|---|
| 2 | 0.112 |
| 4 | 0.225 |
| 6 | 0.338 |
| 8 | 0.450 |
Q & A
Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) for drug delivery?
- Methodological Answer :
- Coordination Chemistry : The carboxylate group chelates metal ions (e.g., Zn²⁺ or Cu²⁺) to form porous MOFs. Loading efficiency (>80%) for anticancer drugs (e.g., doxorubicin) was achieved .
- Release Kinetics : Adjust MOF pore size (3–5 nm) by varying synthetic conditions (e.g., solvothermal vs. microwave-assisted methods) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂ClNO₃ | |
| Melting Point | 155–157°C | |
| Aqueous Solubility (25°C) | ≥50 mg/mL | |
| HPLC Purity (Standard) | >98% | |
| LogP (Predicted) | -1.2 (hydrophilic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
